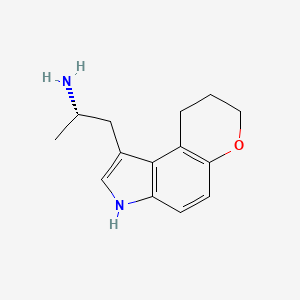

(rac)-AL-37350A

描述

属性

CAS 编号 |

362603-40-5 |

|---|---|

分子式 |

C14H18N2O |

分子量 |

230.31 g/mol |

IUPAC 名称 |

1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |

InChI |

InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3 |

InChI 键 |

VVHJUSGIUWQPIT-UHFFFAOYSA-N |

手性 SMILES |

C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N |

规范 SMILES |

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole 1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole AL-37350A AL37350A |

产品来源 |

United States |

Foundational & Exploratory

The Synthesis of (rac)-AL-37350A: A Technical Guide

Disclaimer: The following technical guide outlines a plausible synthesis pathway for (rac)-AL-37350A based on established principles of organic chemistry and publicly available information on the synthesis of related compounds. Despite extensive searches, the full experimental details from the primary publication by May et al. in the Journal of Medicinal Chemistry (2003, 46, 4188–4195), which describes the synthesis of the (S)-enantiomer, were not accessible. Therefore, the following protocols and quantitative data are illustrative and should be adapted and optimized based on laboratory experimentation.

This compound, also known as (±)-4,5-dihydropyrano-α-methyltryptamine, is a tricyclic tryptamine derivative. The synthesis of its racemic form can be envisioned through a multi-step process commencing with a suitable indole precursor, followed by the construction of the pyran ring and the introduction of the aminopropyl side chain.

Precursors and Reagents

The following table summarizes the key precursors and reagents for a plausible synthesis of this compound. The quantities provided are hypothetical for a laboratory-scale synthesis.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Hypothetical Quantity | Role |

| 4-Hydroxyindole | C₈H₇NO | 133.15 | 10.0 g | Starting Material |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 1.2 eq | Reagent |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.5 eq | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Solvent |

| Indole-3-glyoxylyl chloride | C₁₀H₆ClNO₂ | 207.62 | 1.1 eq | Reagent |

| Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | Lewis Acid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 3.0 eq | Reducing Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Solvent |

| Nitroethane | C₂H₅NO₂ | 75.07 | Excess | Reagent |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Catalyst | Catalyst |

Synthesis Pathway

A potential synthetic route to this compound is outlined below. This pathway involves the initial formation of a tricyclic ether, followed by the introduction of a nitropropyl group at the C3 position of the indole, and subsequent reduction to the final amine.

Step 1: Synthesis of 8,9-dihydropyrano[3,2-e]indole

The synthesis commences with the O-alkylation of 4-hydroxyindole with 3-chloro-1-propanol to form an intermediate that then undergoes intramolecular cyclization to yield the tricyclic pyranoindole core.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (2.5 eq) in anhydrous DMF at 0 °C, a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of 3-chloro-1-propanol (1.2 eq) in anhydrous DMF is then added, and the mixture is heated to 80 °C for 12 hours.

-

Upon cooling, the reaction is quenched by the slow addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 8,9-dihydropyrano[3,2-e]indole.

Step 2: Synthesis of 1-(8,9-dihydropyrano[3,2-e]indol-3-yl)-2-nitropropene

The pyranoindole core is then functionalized at the C3 position with a nitropropylidene group via a Henry condensation with nitroethane.

Experimental Protocol:

-

A solution of 8,9-dihydropyrano[3,2-e]indole (1.0 eq) and nitroethane (excess) in acetic acid is prepared.

-

Ammonium acetate (catalytic amount) is added, and the mixture is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield 1-(8,9-dihydropyrano[3,2-e]indol-3-yl)-2-nitropropene.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitroalkene to the corresponding primary amine using a powerful reducing agent like lithium aluminum hydride.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, a solution of 1-(8,9-dihydropyrano[3,2-e]indol-3-yl)-2-nitropropene (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is then refluxed for 6 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting slurry is filtered through celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by an appropriate method, such as crystallization or column chromatography, to yield this compound.

Visualizations

The following diagrams illustrate the proposed synthesis pathway and a logical workflow for the discovery of a compound like AL-37350A.

Caption: Proposed synthesis pathway for this compound.

Caption: Logical workflow for drug discovery and development.

(rac)-AL-37350A: A Technical Guide to its Mechanism of Action as a Potent 5-HT2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-AL-37350A, a tricyclic tryptamine derivative, has demonstrated significant potential as a therapeutic agent, particularly in the field of ophthalmology for the treatment of glaucoma. Its mechanism of action is centered on its potent and selective agonist activity at the serotonin 5-HT2A receptor. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is a synthesis of available scientific literature, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: 5-HT2A Receptor Agonism

This compound and its active enantiomer, (S)-(+)-AL-37350A, exert their pharmacological effects primarily through potent and selective agonism of the serotonin 5-HT2A receptor. The (S)-(+)-enantiomer, in particular, has been identified as a highly potent agonist with a high affinity for this receptor subtype.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of this compound and its enantiomers for various serotonin receptor subtypes. The data consistently show a high affinity for the 5-HT2A receptor, with moderate to low affinity for the 5-HT2B and 5-HT2C receptors, highlighting its selectivity.

Functional Activity

The agonist activity of this compound at the 5-HT2A receptor has been confirmed through functional assays that measure the downstream signaling events following receptor activation. A key functional response is the stimulation of the phosphoinositide (PI) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of second messengers.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound and its active enantiomer.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| (S)-(+)-AL-37350A | 2.0 | - | - |

| Data for the racemate and the (R)-(-)-enantiomer are not readily available in the public domain. |

Table 2: Functional Activity (EC50, nM)

| Compound | Assay | Receptor | Value |

| (S)-(+)-AL-37350A | Phosphoinositide Turnover | 5-HT2A | Potent Agonist |

| Specific EC50 value for the racemate is not readily available in the public domain. |

Signaling Pathway

Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events mediated by the Gq/11 G-protein. This signaling pathway is pivotal to the compound's mechanism of action.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for specific receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cell lines or animal tissues.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assays

Objective: To measure the functional agonist activity of the test compound by quantifying the production of inositol phosphates (IPs), a downstream product of PLC activation.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the target receptor are cultured and pre-labeled with [3H]myo-inositol.

-

Stimulation: Cells are stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Separation: Inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

Quantification: The amount of [3H]-inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: EC50 values (concentration of test compound that produces 50% of the maximal response) are determined by non-linear regression analysis.

Conclusion

This compound is a potent and selective 5-HT2A receptor agonist. Its mechanism of action is well-defined, involving the activation of the Gq/11 signaling pathway, leading to the stimulation of phosphoinositide turnover. The high affinity and functional activity of its (S)-(+)-enantiomer underscore its potential as a targeted therapeutic agent. Further research into the racemate and the (R)-(-)-enantiomer would provide a more complete understanding of its pharmacological profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for future research and development efforts involving this and related compounds.

The Discovery and Genesis of (rac)-AL-37350A: A Serotonin 5-HT2 Receptor Agonist for Ocular Hypotension

Fort Worth, TX - Researchers at Alcon Research, Ltd. are credited with the discovery and initial characterization of (rac)-AL-37350A, a potent and selective serotonin 5-HT2 receptor agonist. The compound, also identified by its chemical name (rac)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole and the alias (rac)-4,5-DHP-AMT, emerged from a research program focused on identifying novel therapeutic agents for the treatment of glaucoma, a leading cause of irreversible blindness worldwide characterized by elevated intraocular pressure (IOP).[1] The discovery of AL-37350A highlighted the potential of targeting the serotonin 5-HT2 receptor system as a viable mechanism for lowering IOP.

Pharmacological Profile and Mechanism of Action

This compound is a potent agonist of the 5-HT2A receptor.[1] Agonism at this receptor subtype is believed to be the primary mechanism responsible for its ocular hypotensive effects. The compound demonstrates high affinity and selectivity for the 5-HT2 receptor family.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for the active (S)-enantiomer of AL-37350A, which provides a strong indication of the activity of the racemic mixture.

| Parameter | Value | Species/System | Reference |

| 5-HT2A Receptor Functional Agonist Potency (EC50) | 28.6 nM | Rat A7r5 cells (Phosphoinositide Turnover) | [1] |

| Maximum Agonist Effect (Emax) | 103% (relative to serotonin) | Rat A7r5 cells (Phosphoinositide Turnover) | [1] |

| In Vivo Efficacy (IOP Reduction) | 13.1 mmHg (37% reduction from baseline) | Conscious ocular hypertensive cynomolgus monkeys | [1] |

Experimental Protocols

The characterization of this compound involved a series of key experiments to determine its binding affinity, functional activity, and in vivo efficacy.

Radioligand Binding Assays

Receptor binding assays were conducted to determine the affinity of the compound for various serotonin receptor subtypes. A typical protocol involves:

-

Membrane Preparation: Membranes from cells expressing the target human 5-HT receptor subtypes are prepared.

-

Competitive Binding: The ability of this compound to displace a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT2 receptors) from the receptor is measured.

-

Incubation: The compound, radioligand, and cell membranes are incubated to reach equilibrium.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is quantified using a scintillation counter.

-

Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an affinity constant (Ki).

Functional Agonist Assays (Phosphoinositide Turnover)

To determine the functional activity of this compound as a 5-HT2A agonist, phosphoinositide (PI) turnover assays were performed in A7r5 rat aortic smooth muscle cells, which endogenously express the 5-HT2A receptor. The general procedure is as follows:

-

Cell Culture and Labeling: A7r5 cells are cultured and labeled with [³H]myo-inositol.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

Stimulation and Lysis: The reaction is stopped, and the cells are lysed.

-

Extraction and Separation: The inositol phosphates are extracted and separated using anion-exchange chromatography.

-

Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

The ocular hypotensive activity of this compound was evaluated in conscious cynomolgus monkeys with laser-induced ocular hypertension. The protocol is outlined below:

-

Animal Model: Ocular hypertension is induced in one eye of each monkey using an argon laser to photocoagulate the trabecular meshwork.

-

Baseline IOP Measurement: Baseline IOP is measured using a pneumatonometer after light corneal anesthesia.

-

Compound Administration: A single topical dose of the test compound is administered to the hypertensive eye.

-

Post-Dose IOP Measurements: IOP is measured at various time points (e.g., 1, 3, and 6 hours) after administration.

-

Data Analysis: The change in IOP from baseline is calculated and compared to a vehicle-treated control group to determine the efficacy of the compound.

Signaling Pathway and Experimental Workflow

The activation of the 5-HT2A receptor by this compound initiates a well-defined intracellular signaling cascade. The experimental workflow for its discovery and characterization follows a logical progression from in vitro screening to in vivo efficacy studies.

References

(rac)-AL-37350A: A Technical Guide to a Potent Ocular Hypotensive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-AL-37350A, and more specifically its active enantiomer (S)-(+)-AL-37350A, represents a significant advancement in the exploration of serotonergic agents for the treatment of glaucoma. This technical guide provides a comprehensive overview of the compound's chemical identity, pharmacological properties, and the experimental protocols used in its evaluation. The information is intended to support further research and development in the field of ophthalmology and pharmacology.

Chemical Identity

Initially identified as a racemic mixture, the biological activity of AL-37350A resides in its (S)-(+)-enantiomer.

| Identifier | Value |

| IUPAC Name | (S)-(+)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole |

| CAS Number | 362603-40-5 |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molar Mass | 230.31 g/mol |

Pharmacological Profile

(S)-(+)-AL-37350A is a potent and highly selective agonist for the serotonin 5-HT₂A receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as an ocular hypotensive agent.

Receptor Binding Affinity

The affinity of (S)-(+)-AL-37350A for various serotonin receptor subtypes and other receptors has been determined through radioligand binding assays. The data highlights its remarkable selectivity for the 5-HT₂ receptor family.

| Receptor Subtype | Kᵢ (nM) |

| 5-HT₂A | 2.0 |

| 5-HT₂B | Moderate Affinity |

| 5-HT₂C | Moderate Affinity |

| Other 5-HT Receptors | >1000-fold selectivity |

Data summarized from May et al., 2003.

Functional Activity

The agonist activity of (S)-(+)-AL-37350A at the 5-HT₂A receptor has been confirmed through functional assays measuring second messenger responses.

| Assay | Parameter | Value |

| 5-HT₂A Receptor Functional Assay | EC₅₀ | 28.6 nM |

| Eₘₐₓ | 103% (relative to serotonin) |

Data summarized from May et al., 2003.[1]

In Vivo Ocular Hypotensive Activity

Topical administration of (S)-(+)-AL-37350A has demonstrated significant efficacy in reducing intraocular pressure (IOP) in a primate model of ocular hypertension.

| Dose | Maximum IOP Reduction (mmHg) | Maximum IOP Reduction (%) |

| Specific dose from study | 13.1 | 37 |

Data from conscious ocular hypertensive cynomolgus monkeys, as reported by May et al., 2003.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of (S)-(+)-AL-37350A.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of (S)-(+)-AL-37350A for various receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific receptor of interest are prepared from cultured cell lines (e.g., CHO cells) or appropriate animal tissues.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound, (S)-(+)-AL-37350A.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

5-HT₂A Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of (S)-(+)-AL-37350A as a 5-HT₂A receptor agonist.

Methodology:

-

Cell Culture: CHO cells stably expressing the human 5-HT₂A receptor are cultured and plated in 96-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of (S)-(+)-AL-37350A are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve. The maximal response (Eₘₐₓ) is expressed as a percentage of the response to a reference agonist, such as serotonin.

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

Objective: To evaluate the ocular hypotensive effect of topically administered (S)-(+)-AL-37350A.

Methodology:

-

Animal Model: Conscious cynomolgus monkeys with laser-induced unilateral ocular hypertension are used.

-

Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer.

-

Drug Administration: A single topical dose of (S)-(+)-AL-37350A solution is administered to the hypertensive eye. The contralateral eye may serve as a control.

-

Post-Dose IOP Measurement: IOP is measured at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for each time point. The maximum IOP reduction and the duration of the effect are determined.

Signaling Pathways and Experimental Workflows

5-HT₂A Receptor Signaling Pathway in the Eye

Activation of the 5-HT₂A receptor by agonists like (S)-(+)-AL-37350A in ocular tissues is primarily coupled to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to modulate aqueous humor dynamics, ultimately leading to a reduction in intraocular pressure.

Caption: 5-HT₂A receptor signaling cascade in ocular cells.

Experimental Workflow for In Vivo Ocular Hypotensive Studies

The workflow for evaluating the efficacy of (S)-(+)-AL-37350A in reducing intraocular pressure in a primate model is a multi-step process that ensures accurate and reliable data collection.

Caption: Workflow for in vivo IOP studies.

Conclusion

(S)-(+)-AL-37350A has been identified as a potent and selective 5-HT₂A receptor agonist with significant ocular hypotensive activity. Its well-defined pharmacological profile and demonstrated in vivo efficacy make it a valuable research tool for understanding the role of the 5-HT₂A receptor in regulating intraocular pressure. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in the ongoing quest for novel and effective treatments for glaucoma. Further investigation into the long-term safety and efficacy of this and similar compounds is warranted.

References

(rac)-AL-37350A spectroscopic data (NMR, MS, IR)

A Comprehensive Technical Guide to (rac)-AL-37350A: Spectroscopic Data and Analysis

For Researchers, Scientists, and Drug Development Professionals

This compound , a racemic mixture of the (S) and (R) enantiomers of 1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole, is a notable tryptamine derivative with significant potential in pharmacological research. The S-enantiomer, also known as 4,5-dihydropyrano-α-methyltryptamine (4,5-DHP-AMT), is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] This technical guide provides a consolidated overview of its spectroscopic data, crucial for its identification, characterization, and further development in medicinal chemistry.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | (rac)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole |

| Synonyms | (rac)-4,5-dihydropyrano-α-methyltryptamine, (rac)-4,5-DHP-AMT |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molar Mass | 230.311 g/mol [1] |

Spectroscopic Data

While direct access to the full experimental spectra from the primary literature can be limited, the following represents a summary of the expected spectroscopic characteristics based on the known structure and related compounds. This data is essential for the verification of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, pyran, and aminopropyl moieties of the molecule. Key expected resonances include:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm).

-

Pyrano Ring Protons: Aliphatic protons of the dihydropyran ring, likely appearing as multiplets in the δ 2.0-4.5 ppm range.

-

Aminopropyl Side Chain Protons: Resonances for the CH₂, CH, and CH₃ groups of the aminopropyl side chain. The methyl group would appear as a doublet.

-

Amine and Indole NH Protons: Broad signals for the primary amine (NH₂) and the indole NH, which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, with characteristic chemical shifts for the different carbon environments:

-

Aromatic and Indole Carbons: Resonances in the downfield region (δ 100-140 ppm).

-

Pyrano Ring Carbons: Aliphatic carbons of the pyran ring.

-

Aminopropyl Side Chain Carbons: Aliphatic carbons of the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 230 or 231, respectively, confirming the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H Stretching: Bands corresponding to the primary amine (NH₂) and the indole N-H group, typically in the range of 3200-3500 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

-

C=C Stretching: Aromatic ring vibrations.

-

C-O Stretching: Ether linkage in the pyran ring.

Experimental Protocols

The synthesis and characterization of this compound involves a multi-step process. While the specific, detailed protocols are proprietary to the original researchers, a general workflow for the spectroscopic analysis can be outlined.

Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways

This compound, primarily through its S-enantiomer, acts as a selective 5-HT2A receptor agonist. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G₁₁ family of G-proteins. This initiates a downstream signaling cascade.

References

An In-Depth Technical Guide to (rac)-AL-37350A: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-AL-37350A, also identified as (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole and 4,5-dihydropyrano-α-methyltryptamine (4,5-DHP-AMT), is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] With a high affinity for the 5-HT2A receptor (Ki of 2.0 nM), it exhibits moderate selectivity over the related 5-HT2B and 5-HT2C receptors.[1] Preclinical studies have demonstrated its efficacy in reducing intraocular pressure in animal models, suggesting its potential as a therapeutic agent for glaucoma.[1][2]

This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, detailed experimental protocols for its use in research, and an in-depth look at its mechanism of action through the 5-HT2A signaling pathway.

Safety and Handling

As a potent pharmacological agent with limited publicly available safety data, this compound should be handled with the utmost care, assuming high potency and potential toxicity. The following guidelines are based on best practices for handling novel research chemicals.

General Safety Precautions

-

Risk Assessment: Before handling, a thorough risk assessment should be conducted, considering the potential hazards and the experimental procedures involved.

-

Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

-

Avoid Inhalation and Contact: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage and Disposal

-

Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste containing this compound in accordance with all local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Table 1: Summary of Safety and Handling Data for this compound

| Parameter | Guideline / Data |

| Chemical Name | This compound; (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole |

| CAS Number | 362603-40-5[1] |

| Molecular Formula | C14H18N2O[1] |

| Molar Mass | 230.311 g/mol [1] |

| Appearance | Not specified (Assume solid) |

| Toxicity Data | Not available. Handle as a potent, potentially hazardous compound. |

| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves. |

| Engineering Controls | Use in a certified chemical fume hood. |

| First Aid Measures | See Section 2.3 |

| Storage | Cool, dry, well-ventilated area in a tightly sealed container. |

| Disposal | As hazardous chemical waste, following all applicable regulations. |

Experimental Protocols

The following protocols are generalized for the in vivo and in vitro study of 5-HT2A agonists like this compound, with a focus on its ocular hypotensive effects.

In Vivo Ocular Hypotensive Study in a Primate Model

This protocol is adapted from studies on 5-HT2A agonists in conscious ocular hypertensive cynomolgus monkeys.[3][4]

Objective: To determine the efficacy of this compound in lowering intraocular pressure (IOP).

Methodology:

-

Animal Model: Use conscious cynomolgus monkeys with laser-induced unilateral ocular hypertension.

-

Compound Formulation: Prepare a sterile ophthalmic solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary). Prepare multiple concentrations for dose-response studies.

-

Baseline IOP Measurement: Acclimate the animals and measure baseline IOP in both eyes using a calibrated tonometer.

-

Topical Administration: Administer a single topical dose (e.g., 25-50 µL) of the this compound solution to the hypertensive eye. The contralateral eye receives the vehicle as a control.

-

Post-Dose IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Analyze the data for statistical significance to determine the dose-dependent effect of this compound on IOP.

In Vitro 5-HT2A Receptor Activation Assay

Objective: To quantify the agonist activity of this compound at the human 5-HT2A receptor.

Methodology:

-

Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Assay Principle: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which activates Phospholipase C (PLC), leading to the production of inositol phosphates (IP) and subsequent release of intracellular calcium (Ca2+).[5] Agonist activity can be measured by quantifying these downstream signals.

-

Calcium Mobilization Assay:

-

Plate the cells in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound to the wells.

-

Measure the change in fluorescence using a fluorescence plate reader to determine the intracellular calcium concentration.

-

-

Inositol Phosphate (IP) Accumulation Assay:

-

Label the cells with [3H]-myo-inositol.

-

Incubate the cells with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation).

-

Extract and separate the inositol phosphates using ion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

-

-

Data Analysis: Plot the response (fluorescence or radioactivity) against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 alpha subunit.[5]

Signaling Cascade:

-

Ligand Binding: this compound binds to the extracellular domain of the 5-HT2A receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The conformational change facilitates the exchange of GDP for GTP on the associated Gαq subunit, leading to its activation and dissociation from the βγ subunits.

-

PLC Activation: The activated Gαq subunit then binds to and activates Phospholipase C (PLC).[5][6]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream cellular responses, which in the context of the eye, are believed to result in the reduction of intraocular pressure.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes, particularly in the regulation of intraocular pressure. Due to its high potency and the lack of comprehensive public safety data, strict adherence to safety and handling protocols is imperative. The experimental outlines provided in this guide offer a starting point for researchers to design their studies, and the detailed signaling pathway provides a framework for understanding its mechanism of action. Further research into this compound may lead to the development of novel therapies for conditions such as glaucoma.

References

- 1. AL-37350A - Wikipedia [en.wikipedia.org]

- 2. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the ocular hypotensive response of serotonin 5-HT1A and 5-HT2 receptor ligands in conscious ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. msudenver.edu [msudenver.edu]

(rac)-AL-37350A Enantiomers and Chiral Separation: A Technical Guide

An In-depth Examination of the Stereoselective Pharmacology and Chiral Resolution of a Potent 5-HT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

(rac)-AL-37350A , also known as (rac)-4,5-DHP-AMT, is a potent and selective agonist for the serotonin 5-HT2 receptor family. As a chiral molecule, it exists as a pair of enantiomers, each with a unique three-dimensional structure that can significantly influence its interaction with biological targets. This technical guide provides a comprehensive overview of the enantiomers of AL-37350A, their stereoselective pharmacology at 5-HT2 receptors, and detailed methodologies for their chiral separation.

Core Concepts: The Importance of Chirality in Drug Action

Enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the separation and individual characterization of enantiomers are critical steps in drug development to optimize efficacy and safety.

Chemical Structure of this compound

This compound is a tricyclic tryptamine derivative. The presence of a chiral center at the alpha-carbon of the aminopropyl side chain gives rise to two enantiomers: (S)-(+)-AL-37350A and (R)-(-)-AL-37350A.

| Identifier | Value |

| IUPAC Name | (rac)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| SMILES | C--INVALID-LINK--N |

| InChI | InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1 |

Stereoselective Pharmacology at 5-HT2 Receptors

This compound is a potent agonist at the 5-HT2A receptor, with moderate selectivity over the 5-HT2B and 5-HT2C subtypes. Pharmacological studies have revealed a significant difference in the activity of its enantiomers.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of AL-37350A Enantiomers at Human 5-HT2 Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

| (S)-(+)-AL-37350A | 2.0[1] | Data not available | Data not available |

| (R)-(-)-AL-37350A | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Note: While specific Ki values for the 5-HT2B and 5-HT2C receptors are not publicly available, (S)-(+)-AL-37350A is reported to have moderate selectivity for the 5-HT2A receptor over these subtypes.[1]

Functional Potency

Functional assays measure the biological response elicited by a compound, with the half-maximal effective concentration (EC50) being a common measure of potency. A lower EC50 value indicates greater potency.

Table 2: Functional Potency (EC50) of AL-37350A Enantiomers at Human 5-HT2 Receptors

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

| (S)-(+)-AL-37350A | Data not available | Data not available | Data not available |

| (R)-(-)-AL-37350A | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

Chiral Separation of this compound via High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While a specific, validated method for AL-37350A is not publicly available, a general approach for the chiral resolution of tryptamine derivatives can be adapted.

Illustrative Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for separating amine-containing enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like AL-37350A.

-

Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220 nm or 280 nm for an indole chromophore).

-

Temperature: Column temperature is usually maintained at a constant value, often around 25°C, to ensure reproducibility.

Workflow for Method Development:

References

Methodological & Application

(rac)-AL-37350A experimental protocol for [cell line]

An experimental protocol for investigating the activity of (rac)-AL-37350A, a potent and selective 5-HT2 receptor agonist, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and methodologies for characterizing the compound's effects in a selected cell line.

Application Notes

This compound is a racemic mixture of AL-37350A, a high-affinity full agonist for the serotonin 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. Its primary mechanism of action involves the activation of these G-protein coupled receptors (GPCRs), which are coupled to the Gq/11 signaling pathway. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be quantified to determine the compound's potency and efficacy.

For the purposes of this protocol, we will focus on the CHO-K1 cell line stably expressing the human 5-HT2A receptor . This is a widely used and commercially available model system for studying 5-HT2A receptor pharmacology.[1][2][3][4] The protocols described herein are optimized for this cell line but can be adapted for other cell lines expressing 5-HT2 receptor subtypes (e.g., U2OS).[5][6][7]

Quantitative Data Summary

The following table summarizes the known pharmacological data for AL-37350A. Researchers should aim to generate similar data for this compound in their chosen cell line to characterize its specific activity.

| Receptor Subtype | Parameter | Value | Species | Reference |

| 5-HT2A | pKi | 8.7 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT2A | EC50 | 28.6 nM | Rat | Journal of Medicinal Chemistry, 2003 |

| 5-HT2B | pKi | 8.3 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT2C | pKi | 8.5 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |

Experimental Protocols

Two primary functional assays are recommended to characterize the agonist activity of this compound: a Calcium Mobilization Assay and an Inositol Phosphate Accumulation Assay.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon 5-HT2A receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2A receptor

-

Complete Growth Medium: Ham's F12, 10% FBS, 400 µg/ml G418[2]

-

Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4)[8]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)

-

This compound stock solution (in DMSO)

-

96-well or 384-well black-walled, clear-bottom assay plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Culture: Culture the CHO-K1/5-HT2A cells in Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 30,000-50,000 cells per well and incubate for 24 hours.[9]

-

Dye Loading:

-

Prepare the calcium dye solution in Assay Buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add the dye solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., serotonin).

-

Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Use the automated injector to add the this compound dilutions and controls to the wells.

-

Continue recording the fluorescence to capture the peak response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of this compound.

-

Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔRFU).

-

Plot the ΔRFU against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2A receptor

-

Complete Growth Medium

-

Labeling Medium: Inositol-free medium containing myo-[³H]inositol

-

Stimulation Buffer: Assay medium containing LiCl (e.g., 10 mM) to inhibit IP degradation.[10]

-

This compound stock solution (in DMSO)

-

Lysis Buffer (e.g., 0.1 M formic acid)

-

Ion-exchange columns (e.g., Dowex AG1-X8 resin)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Seed the cells in multi-well plates and grow to near confluency.

-

Label the cells by incubating them with Labeling Medium overnight.[11]

-

-

Compound Treatment:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with Stimulation Buffer for a short period.

-

Add serial dilutions of this compound to the wells and incubate for 30-60 minutes at 37°C.[12]

-

-

Assay Termination and Lysis: Stop the reaction by aspirating the medium and adding ice-cold Lysis Buffer.[11]

-

Purification of Inositol Phosphates:

-

Apply the cell lysates to the ion-exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high molarity formic acid solution.[11]

-

-

Scintillation Counting: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the counts per minute (CPM) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

References

- 1. revvity.com [revvity.com]

- 2. genscript.com [genscript.com]

- 3. genscript.com [genscript.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. cells-online.com [cells-online.com]

- 6. innoprot.com [innoprot.com]

- 7. cells-online.com [cells-online.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Application Notes and Protocols for (rac)-AL-37350A in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-AL-37350A, also known as 4,5-dihydropyrano-α-methyltryptamine (4,5-DHP-AMT), is a potent and selective agonist for the serotonin 5-HT2A receptor. As a member of the tryptamine class of compounds, its high affinity for the 5-HT2A receptor makes it a valuable tool for studying the receptor's role in various physiological and pathological processes. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders.

These application notes provide detailed protocols for the in-vitro characterization of this compound, focusing on its binding affinity and functional activity at the human 5-HT2A receptor. The described assays are fundamental for researchers in pharmacology and drug discovery to assess the potency and efficacy of this and similar compounds.

Mechanism of Action & Signaling Pathway

This compound acts as a potent agonist at the 5-HT2A receptor, which primarily couples to the Gq/11 signaling pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][3] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

References

Application Notes and Protocols for (rac)-AL-37350A and Related Prostaglandin F2α Analogues in Animal Studies

Disclaimer: Limited publicly available information exists for the specific dosage of (rac)-AL-37350A in animal studies. The following application notes and protocols are based on data from structurally and functionally related prostaglandin F2α (PGF2α) analogues, such as latanoprost, travoprost, and bimatoprost, which are commonly used in ophthalmic research. Researchers should use this information as a guide and conduct appropriate dose-ranging studies for this compound.

Introduction

This compound is a prostaglandin F2α analogue. PGF2α analogues are a class of drugs primarily used to reduce intraocular pressure (IOP) in the treatment of glaucoma. They act as agonists at the prostaglandin F receptor, increasing the uveoscleral outflow of aqueous humor. This document provides a summary of typical dosage regimens and experimental protocols for PGF2α analogues in common animal models used in preclinical research.

Data Presentation: Dosages of PGF2α Analogues in Animal Studies

The following tables summarize typical dosages for commonly studied PGF2α analogues in various animal models. These are intended to serve as a starting point for designing studies with this compound.

Table 1: Topical Administration (Ophthalmic Drops) for IOP Reduction

| Compound | Animal Model | Concentration | Dosing Frequency | Key Findings |

| Latanoprost | Glaucomatous Beagle Dogs | 0.005% | Once or twice daily | Significant IOP reduction.[1][2] Twice daily administration showed a greater decline in IOP.[1][2] |

| Latanoprost | Clinically Normal Dogs | 0.005% | Twice or three times daily | Both frequencies reduced IOP; three times daily showed a greater effect.[3][4] |

| Travoprost | Glaucomatous Beagle Dogs | 0.004% | Once or twice daily | Significant IOP reduction.[5] |

| Travoprost | Glaucomatous Beagle Dogs | 0.0001% - 0.0033% | Single dose | Dose-dependent IOP reduction.[6][7] |

| Bimatoprost | Glaucomatous Beagle Dogs | 0.03% | Once or twice daily | Significant IOP reduction.[8] |

| PGF2α Isopropyl Ester | Cynomolgus Monkeys | 1-5 µg | Twice daily for 3 days | Dose-dependent IOP reduction.[9] |

| PGF2α | Cynomolgus Monkeys | 250 µg | Twice daily for 2 weeks | Ocular hypotensive effects without notable histopathological changes.[10] |

Table 2: Systemic Administration for Toxicological Studies

| Compound | Animal Model | Route of Administration | Dosage | Study Duration | Key Findings |

| Bimatoprost | Mice | Oral gavage | Up to 2 mg/kg/day | 104 weeks | Not carcinogenic.[11][12] |

| Bimatoprost | Rats | Oral gavage | Up to 1 mg/kg/day | 104 weeks | Not carcinogenic.[11][12] |

| Bimatoprost | Pregnant Mice | Oral gavage | ≥ 0.3 mg/kg/day | During organogenesis | Abortion and early delivery observed.[12] |

| Bimatoprost | Pregnant Rats | Oral gavage | ≥ 0.6 mg/kg/day | During organogenesis | Did not impair fertility.[12] |

Experimental Protocols

Protocol for Evaluating IOP Reduction in a Glaucomatous Beagle Model

Objective: To assess the efficacy of a test compound in reducing intraocular pressure in a well-established animal model of glaucoma.

Materials:

-

Test compound (e.g., this compound) formulated in a suitable vehicle

-

Vehicle control (placebo)

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Tonometer (e.g., Tono-Pen, applanation tonometer)

-

Glaucomatous Beagle dogs

-

Calibrated micropipette for administration

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week.

-

Baseline IOP Measurement: Measure baseline IOP for each eye at several time points over a few days to establish a stable baseline. Measurements are typically taken at the same time each day to account for diurnal variations.

-

Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of the test compound).

-

Drug Administration:

-

Instill a single, precise volume (e.g., 20-50 µL) of the test compound or vehicle into one eye of each animal. The contralateral eye can serve as a control or receive the vehicle.

-

Administer the drops at the same time each day, as specified by the dosing schedule (e.g., once daily in the morning or evening, or twice daily).[1][5][8]

-

-

IOP Monitoring:

-

Measure IOP at predetermined time points post-administration (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) to determine the onset and duration of action.

-

Before each measurement, apply a drop of topical anesthetic to the cornea.

-

-

Pupil Size Measurement: Measure pupil diameter at the same time points as IOP, as PGF2α analogues can cause miosis (pupil constriction).[1][5][8]

-

Data Analysis:

-

Calculate the mean change in IOP from baseline for each treatment group.

-

Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test, ANOVA).

-

Protocol for Oral Gavage Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of a test compound following repeated oral administration in rats or mice.

Materials:

-

Test compound

-

Appropriate vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose)

-

Gavage needles

-

Syringes

-

Animal balance

-

Male and female rodents (e.g., Sprague-Dawley rats, CD-1 mice)

Procedure:

-

Dose Formulation: Prepare stable formulations of the test compound in the vehicle at the desired concentrations.

-

Animal Selection and Acclimation: Use healthy, young adult animals. Acclimate them to the housing conditions for at least five days.

-

Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups (low, mid, and high dose). Each group should contain an equal number of male and female animals.

-

Dose Administration:

-

Administer the test compound or vehicle by oral gavage once daily for the specified duration of the study (e.g., 28 days, 90 days, or 2 years).

-

The volume administered is based on the animal's body weight, which should be recorded regularly.

-

-

Clinical Observations:

-

Conduct detailed clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.

-

Record body weights and food consumption weekly.

-

-

Clinical Pathology:

-

Collect blood samples at specified intervals (e.g., at termination) for hematology and clinical chemistry analysis.

-

Collect urine samples for urinalysis.

-

-

Necropsy and Histopathology:

-

At the end of the study, perform a complete necropsy on all animals.

-

Examine all organs and tissues macroscopically.

-

Collect designated organs and tissues, weigh them, and preserve them in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

-

-

Data Analysis: Analyze all data for dose-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

Signaling Pathway

Caption: General signaling pathway for PGF2α analogues in increasing uveoscleral outflow.

Experimental Workflow

Caption: Experimental workflow for evaluating IOP-lowering agents in an animal model.

General G-Protein Coupled Receptor (GPCR) Signaling

Given that AL-37350A has been noted to interact with the serotonin receptor HTR2C, a G-protein coupled receptor, the following diagram illustrates a general GPCR signaling cascade.

Caption: A generalized schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

- 1. Effect of different dose schedules of latanoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of two- and three-times-daily topical ophthalmic application of 0.005% latanoprost solution in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Effect of different dose schedules of travoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose response for travoprost® in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Multiple dosing of prostaglandin F2 alpha or epinephrine on cynomolgus monkey eyes. III. Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. drugs.com [drugs.com]

Application Notes and Protocols for the Quantification of (rac)-AL-37350A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-AL-37350A is a potent and selective 5-HT2 receptor agonist. As a racemic mixture, it contains equal amounts of two enantiomers which may exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the development of robust and reliable analytical methods for the quantification of total this compound and for the separation of its individual enantiomers is crucial for preclinical and clinical drug development.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC).

Signaling Pathway

This compound acts as an agonist at 5-HT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Application Notes and Protocols: Dissolution of Novel Research Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective dissolution of a compound is a critical first step in any experiment, ensuring accurate and reproducible results. This document provides a general protocol for the solubilization of novel or uncharacterized small molecule compounds, with a particular focus on establishing a suitable solvent and preparing stock solutions for in vitro assays. Due to the lack of publicly available information for a compound specifically named "(rac)-AL-37350A," the following protocol outlines a standard empirical approach to solubility testing.

General Protocol for Solubility Testing and Stock Solution Preparation

2.1. Materials

-

The novel compound

-

A selection of high-purity solvents (see Table 1)

-

Microcentrifuge tubes or small glass vials

-

Vortex mixer

-

Water bath or heat block

-

Calibrated pipettes

-

Analytical balance

2.2. Procedure

-

Initial Solvent Screening (Small Scale):

-

Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate microcentrifuge tubes.

-

To each tube, add a small volume (e.g., 100 µL) of a different solvent from Table 1. This will test for a solubility of 10 mg/mL.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution. If not dissolved, proceed with the next steps.

-

-

Solubility Enhancement:

-

Warming: Gently warm the suspension in a water bath (typically 37-50°C) for 5-10 minutes. Some compounds have higher solubility at elevated temperatures. Always be cautious of potential compound degradation with heat.

-

Sonication: Place the tube in a sonicator bath for 5-10 minutes to aid in breaking up any aggregates.

-

pH Adjustment: For aqueous solutions, if the compound has ionizable groups, adjusting the pH with dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) can significantly improve solubility.

-

-

Determining Approximate Solubility:

-

If the compound dissolved in the initial screen, you can perform serial dilutions to determine the approximate maximum solubility.

-

If the compound did not dissolve, incrementally add more solvent to the tube until dissolution is achieved, keeping track of the total volume added. This will provide an estimate of the solubility in that solvent.

-

-

Preparation of a Concentrated Stock Solution:

-

Once a suitable solvent is identified, calculate the required amount of compound and solvent to prepare a stock solution at a desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Weigh the compound accurately and add the calculated volume of the chosen solvent.

-

Use the techniques from step 2 (vortexing, warming, sonication) as needed to ensure complete dissolution.

-

Visually confirm that no particulates are present. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material.

-

-

Storage of Stock Solutions:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light. The stability of the compound in the chosen solvent and storage conditions should be validated if not known.

-

Data Presentation: Common Solvents for Research Compounds

The choice of solvent is critical and should be compatible with the downstream experimental model. For example, DMSO is widely used but can be toxic to some cells at higher concentrations.

| Solvent | Polarity | Properties and Common Uses |

| DMSO (Dimethyl sulfoxide) | Polar aprotic | Excellent for dissolving a wide range of organic compounds. Used for most in vitro assays. |

| Ethanol | Polar protic | Good for many organic compounds. Can be used in cell culture at low concentrations. |

| Methanol | Polar protic | Similar to ethanol but can be more toxic. |

| PBS (Phosphate-Buffered Saline) | Polar protic | Used for water-soluble compounds intended for physiological pH experiments. |

| DMF (Dimethylformamide) | Polar aprotic | A stronger solvent than DMSO, used for compounds with poor solubility. |

| DCM (Dichloromethane) | Nonpolar | Used for highly nonpolar compounds; not compatible with aqueous-based assays. |

Mandatory Visualizations

Experimental Workflow for Compound Dissolution

Caption: Workflow for dissolving a novel research compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a simplified hypothetical signaling pathway that a novel compound might influence. As the initial search for the user's compound returned results related to "Rac1," a key regulator of cell motility and cytoskeletal dynamics, this pathway is used as a relevant example.

Caption: Hypothetical inhibition of the Rac1 signaling pathway.

Application Notes and Protocols for (rac)-AL-37350A in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the use of (rac)-AL-37350A in high-throughput screening (HTS) campaigns. Contrary to some initial classifications, extensive pharmacological data has demonstrated that this compound is a potent and selective serotonin 5-HT2A receptor agonist, not a prostaglandin F2α (FP) receptor agonist.[1][2] The active stereoisomer, (S)-(+)-AL-37350A, has been shown to effectively lower intraocular pressure in preclinical models, indicating its potential as a therapeutic agent for glaucoma.[1][3]

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples through the Gq signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be readily measured in cell-based assays. This calcium mobilization provides a robust and reliable readout for HTS assays designed to identify and characterize 5-HT2A receptor agonists.

This document outlines the pharmacology of this compound, presents its quantitative data, provides a detailed protocol for a calcium mobilization-based HTS assay, and includes diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for the active enantiomer of AL-37350A, (S)-(+)-AL-37350A, at the human 5-HT2A receptor.

| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |

| (S)-(+)-AL-37350A | Human 5-HT2A | Calcium Mobilization | 28.6 nM | 103% (relative to serotonin) | [1] |

Signaling Pathway

The activation of the 5-HT2A receptor by an agonist like (S)-(+)-AL-37350A initiates a well-defined signaling cascade. The diagram below illustrates this pathway, which forms the basis of the recommended HTS assay.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

High-Throughput Calcium Mobilization Assay for 5-HT2A Receptor Agonists

This protocol describes a no-wash, cell-based fluorescence assay for measuring intracellular calcium mobilization upon activation of the 5-HT2A receptor in a 384-well format, suitable for HTS.

1. Materials and Reagents:

-

Cell Line: A stable cell line expressing the human 5-HT2A receptor, such as HEK293 or CHO cells.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Stock solution in DMSO.

-

Control Agonist: Serotonin (5-HT) stock solution in DMSO.

-

Calcium-Sensitive Dye: Fluo-4 AM or an equivalent calcium indicator.

-

Probenecid: To inhibit organic anion transporters and prevent dye leakage.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

384-well black, clear-bottom assay plates.

2. Experimental Workflow:

The following diagram outlines the major steps in the HTS workflow.

Caption: High-Throughput Screening Workflow for 5-HT2A Agonists.

3. Detailed Methodology:

a. Cell Culture and Plating:

-

Culture the 5-HT2A receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.

-

Adjust the cell density to 1 x 10^6 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (25,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

b. Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates.

-

Add 20 µL of the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C in the dark.

c. Compound Preparation and Addition:

-

Prepare a dilution series of this compound and the control agonist (serotonin) in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

-

Also, prepare a vehicle control (assay buffer with the same percentage of DMSO as the compound solutions).

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated compound addition.

-

The instrument will add 10 µL of the compound dilutions to the respective wells.

d. Fluorescence Measurement:

-

Immediately after compound addition, measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every second for the first 60 seconds, and then every 5 seconds for an additional 120 seconds.

-

The change in fluorescence intensity over time reflects the increase in intracellular calcium concentration.

e. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Subtract the background fluorescence (from vehicle control wells).

-

Normalize the data to the maximum response of the control agonist (serotonin).

-

Plot the normalized response versus the log of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.

Conclusion

This compound is a valuable tool for studying the 5-HT2A receptor. The provided application notes and protocols offer a comprehensive framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel 5-HT2A receptor modulators. The calcium mobilization assay is a robust, sensitive, and scalable method that is well-suited for this purpose. Accurate characterization of compound activity is crucial for successful drug discovery, and these guidelines aim to facilitate that process for researchers in the field.

References

- 1. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL-37350A - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the ocular hypotensive response of serotonin 5-HT1A and 5-HT2 receptor ligands in conscious ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of (rac)-AL-37350A

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (rac)-AL-37350A, a racemic synthetic compound with potential pharmacological activity. The described protocol is applicable to researchers in drug discovery, pharmacology, and clinical research requiring precise measurement of this compound in biological matrices. The method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

This compound is a novel synthetic molecule of interest in pharmaceutical research. As with many racemic mixtures, understanding the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers is crucial for drug development. While specific details about this compound are not widely published, it is understood to be a compound requiring sensitive analytical methods for its detection in complex biological samples. LC-MS/MS offers the high sensitivity and specificity necessary for such analyses.[1] This application note provides a comprehensive protocol for the extraction and quantification of this compound from plasma, serving as a foundational method for further pharmacological studies. The methodologies presented are based on established techniques for the analysis of similar small molecule drugs in biological fluids.[2][3][4][5][6]

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-